2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,6-difluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2S/c17-12-7-13(18)15-14(8-12)21-16(19-15)20-6-5-10-3-1-2-4-11(10)9-20/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSQBOBNTBDEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole typically involves multi-step organic reactionsThe synthesis can be initiated by the Bischler-Napieralski reaction, which cyclizes β-phenylethylamines to form dihydroisoquinolines
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The use of cerium ammonium nitrate (CAN) as an oxidant in benzylic oxidation of tetrahydroisoquinoline derivatives is one such method .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) are commonly used oxidants.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological activities.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole exhibit promising antifungal properties. For instance, modifications to the molecular structure have led to enhanced fungicidal activities against resistant strains of gray mold and other fungal pathogens. In one study, a compound derived from this class showed a tenfold increase in antifungal efficacy compared to its predecessors .
Acetylcholinesterase Inhibition
Research indicates that derivatives of benzothiazole coupled with isoquinoline structures can act as effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds with similar frameworks have been shown to possess significant AChE inhibitory activity, suggesting that this compound could be explored further for its potential in treating cognitive disorders .
Antidepressant Properties
A series of synthesized compounds based on the benzothiazole and isoquinoline scaffold have been tested for their effects on monoamine oxidase (MAO) inhibition and cholinesterase activity. Some derivatives exhibited notable antidepressant-like effects in preclinical models, indicating potential therapeutic applications for mood disorders .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include cyclization processes and substitution reactions to introduce the difluoro group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell death in pathogenic organisms . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share a similar dihydroisoquinoline core and exhibit antifungal activities.
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives are known for their antioomycete activity and are structurally related to the compound .
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole is unique due to the presence of the difluorobenzo[d]thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dihydroisoquinoline derivatives and contributes to its potential as a versatile compound in scientific research.
Biological Activity
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly in relation to neuropharmacology and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C17H18F2N2
- Molar Mass : 288.335 g/mol
- CAS Number : 1009344-33-5
The structure features a difluorobenzo[d]thiazole moiety linked to a dihydroisoquinoline, which is known for contributing to various pharmacological properties.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer’s disease.
- Inhibition Mechanism : The compound is believed to interact with the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which may enhance cognitive function.
- IC50 Values : A related compound demonstrated an IC50 value of 2.7 µM against AChE, suggesting that derivatives of this structure may possess similar or enhanced activity .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies involving various assays have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of compounds based on the benzo[d]thiazole framework and evaluated their biological activities. The results indicated that modifications to the structure significantly influenced their potency as AChE inhibitors .
Study 2: Molecular Docking Studies
Molecular docking simulations were performed to understand the binding interactions between the compound and AChE. The results indicated favorable binding affinities and provided insights into the structural requirements for enhanced inhibitory activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
